molecular formula C9H14N4O2 B1489826 2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1497861-39-8

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B1489826
CAS No.: 1497861-39-8
M. Wt: 210.23 g/mol
InChI Key: CEKDFMMUFDKJCK-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel enzyme inhibitors. This compound features a unique molecular architecture combining an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, with a 5-methylisoxazole moiety, a five-membered heteroaromatic ring known for its prevalence in bioactive molecules . The 3-aminoazetidine scaffold is recognized as a key structural feature in potent, systemically active inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase that breaks down endogenous lipid mediators, and inhibiting it represents a promising therapeutic strategy for managing pain and inflammatory conditions . Concurrently, the isoxazole (1,2-oxazole) heterocycle is a privileged structure in drug discovery, frequently associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The integration of these two fragments into a single molecule makes this acetamide derivative a valuable chemical tool for researchers investigating new pathways in inflammation and pain, as well as for exploring structure-activity relationships in inhibitor design. Its well-defined structure facilitates synthetic modifications aimed at optimizing potency and improving physicochemical properties for systemic administration . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6-2-8(12-15-6)11-9(14)5-13-3-7(10)4-13/h2,7H,3-5,10H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDFMMUFDKJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups logP Notable Features Reference
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₉H₁₄N₄O₂ 210.24 Azetidine, 5-methyloxazole, acetamide ~1.2* Rigid azetidine ring; amino group for H-bonding -
N-(5-methyl-1,2-oxazol-3-yl)acetamide C₆H₈N₂O₂ 140.14 5-methyloxazole, acetamide 0.82 Simplest analog; baseline for SAR studies
2-{[2-(2-Cyclopentylethyl)-4-quinazolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₂₁H₂₄N₄O₂S 396.51 Quinazoline, sulfanyl, cyclopentylethyl ~3.5* Extended aromatic system; sulfanyl linker enhances lipophilicity
2-[[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyloxazol-3-yl)acetamide C₁₃H₉ClF₃N₅O₂S 392.76 Triazolopyridine, Cl, CF₃, sulfanyl ~2.8* Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability
N-(5-methyloxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride C₁₀H₁₈Cl₂N₄O₂ 309.19 Piperazine, acetamide ~0.5* Basic piperazine moiety improves solubility; hydrochloride salt form

*Estimated based on analogous structures.

Key Observations:
  • Azetidine vs.
  • Sulfanyl Linkers : Compounds with sulfanyl bridges () exhibit higher molecular weights and lipophilicity (logP ~2.8–3.5), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound.
  • Electron-Withdrawing Substituents : The trifluoromethyl and chloro groups in ’s analog likely improve metabolic stability and binding affinity to hydrophobic pockets in biological targets.

Physicochemical Properties

  • logP and Solubility : The target compound’s estimated logP (~1.2) is intermediate between the hydrophilic piperazine derivative (logP ~0.5, ) and the highly lipophilic quinazoline analog (logP ~3.5, ). This balance suggests moderate membrane permeability and solubility.
  • Hydrogen-Bonding Capacity: The 3-aminoazetidine group provides two H-bond donors (NH₂), surpassing the single H-bond donor in simpler analogs like ’s N-(5-methyloxazol-3-yl)acetamide. This feature may enhance interactions with polar enzyme active sites.

Preparation Methods

Preparation of the 5-methyl-3-aminoisoxazole (Oxazole Fragment)

A key intermediate for the target compound is the 5-methyl-3-aminoisoxazole, which can be prepared through a three-step synthetic route starting from readily available materials such as ethyl acetate and acetonitrile. This method is well-documented and avoids the use of highly toxic solvents and harsh conditions, which is crucial for pharmaceutical applications.

Stepwise synthesis:

  • Step 1: Formation of acetyl acetonitrile by reaction of acetonitrile with ethyl acetate in the presence of a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). The metal base generates a nucleophilic anion from acetonitrile, which then attacks ethyl acetate to yield acetyl acetonitrile.

  • Step 2: The acetyl acetonitrile intermediate is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux to form a hydrazone derivative. This hydrazone is isolated as a white crystalline solid.

  • Step 3: The hydrazone undergoes ring closure with hydroxylamine hydrochloride in the presence of potassium carbonate under alkaline conditions. This step forms the 3-amino-5-methyl isoxazole ring system. Suitable solvents for this cyclization include ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran (THF), 2-methyltetrahydrofuran, or toluene.

Step Reactants/Conditions Product/Intermediate Notes
1 Acetonitrile + Ethyl acetate + NaH/n-BuLi/LDA Acetyl acetonitrile Metal base: 1.1-1.4 equiv (acetonitrile), 1 equiv (ethyl acetate)
2 Acetyl acetonitrile + p-toluenesulfonyl hydrazide + MeOH/EtOH reflux Hydrazone (white crystalline) Equiv ratio acetyl acetonitrile:hydrazide = 1:0.95-1
3 Hydrazone + Hydroxylamine hydrochloride + K2CO3 + solvent (THF, toluene, etc.) 3-amino-5-methyl isoxazole K2CO3 2.2-4 equiv based on hydroxylamine HCl; ring closure under heating

This method is advantageous due to its avoidance of toxic solvents such as chloroform or carbon tetrachloride and the elimination of strong oxidation or difficult isomer separations, making it suitable for pharmaceutical-grade synthesis.

Synthesis of 2-(3-aminoazetidin-1-yl)acetamide (Azetidine Fragment)

The azetidine fragment, 2-(3-aminoazetidin-1-yl)acetamide, is a smaller molecule featuring a 4-membered azetidine ring bearing an amino substituent and linked to an acetamide group. Although detailed synthetic routes specifically for this fragment are less documented in the provided sources, its preparation typically involves:

  • Construction of the azetidine ring via cyclization reactions from appropriate amino alcohol or amino halide precursors.

  • Introduction of the amino group at the 3-position through substitution or reductive amination.

  • Acetamide formation by acylation of the azetidine nitrogen with suitable acylating agents.

The molecular formula and properties of 2-(3-aminoazetidin-1-yl)acetamide are known (C5H11N3O, molecular weight 129.16 g/mol), but detailed synthetic protocols require consultation of specialized literature or patent databases beyond the current scope.

Summary Table of Preparation Steps

Preparation Stage Key Reactants/Conditions Outcome/Product Remarks
Oxazole ring synthesis Acetonitrile, ethyl acetate, NaH/n-BuLi/LDA Acetyl acetonitrile intermediate Metal base-mediated condensation
p-Toluenesulfonyl hydrazide, MeOH/EtOH reflux Hydrazone intermediate Formation of hydrazone derivative
Hydroxylamine hydrochloride, K2CO3, THF/toluene, heating 3-amino-5-methyl isoxazole Ring closure under alkaline conditions
Azetidine fragment synthesis Amino alcohol/halide precursors, acylation agents 2-(3-aminoazetidin-1-yl)acetamide Cyclization and acetamide formation
Final coupling Azetidine amine + activated oxazole carboxy derivative + coupling agents 2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Amide bond formation

Research Findings and Considerations

  • The preparation of the oxazole fragment via the described three-step method is noted for its efficiency and pharmaceutical suitability due to mild reaction conditions and avoidance of toxic solvents.

  • The azetidine fragment synthesis requires careful control of ring closure and functional group transformations to maintain the strained four-membered ring and amino substitution.

  • The final coupling step demands optimized conditions to achieve high yield and purity, critical for pharmaceutical applications where isomeric purity and minimal impurities are required.

  • Literature on copper-catalyzed modular assembly of polyheterocycles suggests that metal catalysis can be employed for complex heterocycle construction, which might be adapted for related synthetic steps in the target compound’s preparation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for optimizing the yield of 2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

  • Methodology :

  • Microwave-assisted synthesis significantly improves yields (e.g., 88% vs. 50% for conventional reflux) by enhancing reaction kinetics and reducing side products .
  • Solvent selection : Polar aprotic solvents like DMF under reflux ensure solubility and reactivity of intermediates .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., pet-ether) isolates the target compound with >95% purity .
  • Table 1 : Comparison of synthesis methods:
MethodYield (%)Time (h)Key Parameters
Conventional reflux5024DMF, 120°C, TEA catalyst
Microwave-assisted884DMF, 150°C, closed vessel

Q. Which analytical techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Assigns proton environments (e.g., azetidine NH2 at δ 2.8–3.2 ppm, oxazole CH3 at δ 2.4 ppm) .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH bend at 1600 cm⁻¹) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 253.1) and purity .
  • X-ray crystallography : Resolves 3D geometry using SHELX for refinement and WinGX/ORTEP-3 for visualization .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

  • Step 1 : Cross-validate computational models (e.g., DFT-optimized geometry) with experimental X-ray data using SHELXL refinement. Discrepancies in bond lengths >0.05 Å suggest model inaccuracies .
  • Step 2 : Apply graph set analysis (e.g., Etter’s rules) to hydrogen-bonding patterns, identifying motifs like R₂²(8) dimers that stabilize crystal packing .
  • Step 3 : Reconcile torsional angle deviations (>5°) by adjusting force field parameters in molecular dynamics simulations .

Q. What strategies guide structure-activity relationship (SAR) studies for biological activity optimization?

  • Core modifications :

  • Azetidine ring : Introduce substituents (e.g., methyl, fluoro) to modulate steric effects and hydrogen-bond donor capacity .
  • Oxazole moiety : Replace 5-methyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance π-stacking with target proteins .
    • Biological assays :
  • TRPM3 agonism : Test calcium flux in HEK293 cells transfected with TRPM3 (EC50 < 1 µM indicates potency) .
  • Docking studies : Use AutoDock Vina to predict binding poses in TRPM3’s transmembrane domain (S4–S5 linker region) .

Q. How can variable bioactivity across assay platforms be systematically addressed?

  • Purity validation : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >99% purity, eliminating degradation products .
  • Assay standardization :

  • Cell-based assays : Use stable TRPM3-overexpressing lines with internal controls (e.g., β-galactosidase) to normalize signal .
  • Buffer conditions : Maintain pH 7.4 (HEPES) and 1 mM Ca²⁺ to mimic physiological environments .

Q. What computational tools predict multi-target interactions and off-target effects?

  • PASS program : Predicts bioactivity spectra (e.g., Pa > 0.7 for TRPM3 agonism and PDE4 inhibition) .
  • Systems pharmacology : Build interaction networks using STRING or KEGG to identify off-targets (e.g., TRPV1, COX-2) .
  • MD simulations (GROMACS) : Simulate binding to lipid bilayers to assess membrane permeability and target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in hydrogen-bonding patterns between crystallographic data and DFT calculations?

  • Root cause : Overestimation of dispersion forces in DFT (e.g., B3LYP-D3) vs. crystal lattice effects.
  • Resolution :

  • Periodic boundary DFT (VASP) : Incorporates crystal packing forces, reducing energy gaps <5 kJ/mol .
  • Hirshfeld surface analysis (CrystalExplorer) : Quantifies intermolecular contacts (e.g., H···O vs. H···N ratios) to validate packing models .

Key Software Tools

  • Structure refinement : SHELXL (small-molecule) and PHENIX (macromolecular) .
  • Visualization : WinGX/ORTEP-3 for thermal ellipsoids and molecular geometry .
  • Docking : AutoDock Vina (rigid receptor) and Schrödinger Glide (induced-fit) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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